![molecular formula C15H12BrClN2O3S B4113058 N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide](/img/structure/B4113058.png)
N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide
Overview
Description
N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPNPT, and it is a member of the thioamide family of compounds. BPNPT has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of BPNPT is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BPNPT has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. BPNPT may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
BPNPT has been shown to have various biochemical and physiological effects. Studies have shown that BPNPT can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria. BPNPT has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using BPNPT in lab experiments is its potential as a multi-functional compound. BPNPT has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a versatile compound for various scientific research applications. However, one limitation of using BPNPT in lab experiments is its potential toxicity. Studies have shown that BPNPT can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of BPNPT. One direction is the development of BPNPT derivatives with enhanced anti-cancer, anti-inflammatory, and anti-microbial properties. Another direction is the study of the potential of BPNPT as a neuroprotective agent. Studies have shown that BPNPT can protect against oxidative stress-induced neuronal damage, suggesting its potential as a neuroprotective agent. Additionally, the study of the pharmacokinetics and pharmacodynamics of BPNPT can provide valuable information for the development of BPNPT-based therapies.
Scientific Research Applications
BPNPT has been used in various scientific research applications, including as a potential anti-cancer agent. Studies have shown that BPNPT can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BPNPT has also been studied for its potential as an anti-inflammatory agent. Studies have shown that BPNPT can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. BPNPT has also been studied for its potential as an anti-microbial agent. Studies have shown that BPNPT can inhibit the growth of various bacteria, including E. coli and S. aureus.
properties
IUPAC Name |
N-(4-bromophenyl)-3-(2-chloro-6-nitrophenyl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3S/c16-10-4-6-11(7-5-10)18-14(20)8-9-23-15-12(17)2-1-3-13(15)19(21)22/h1-7H,8-9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWNNYNTTSHGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-Bromophenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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